molecular formula C15H21N7 B6448187 N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2548985-86-8

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6448187
CAS No.: 2548985-86-8
M. Wt: 299.37 g/mol
InChI Key: VCVYKJYVVLCJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a methylpyrazine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Piperazine: The pyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyrimidine.

    Introduction of the Methylpyrazine Group: The final step involves the alkylation of the piperazine nitrogen with 3-methylpyrazine, typically using a methylating agent like methyl iodide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated pyrimidine derivatives.

Scientific Research Applications

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine exerts its effects is primarily through interaction with specific molecular targets. These targets may include:

    Receptors: Binding to neurotransmitter receptors in the brain, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[4-(2-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
  • N,N-dimethyl-2-[4-(4-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Uniqueness

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to the specific positioning of the methyl group on the pyrazine ring, which can significantly influence its binding affinity and selectivity towards biological targets. This positional specificity can result in distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)21-8-10-22(11-9-21)15-18-5-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVYKJYVVLCJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.